molecular formula C15H17Cl2N3 B13510202 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride

Cat. No.: B13510202
M. Wt: 310.2 g/mol
InChI Key: YDNBXPIISJURAJ-UHFFFAOYSA-N
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Description

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride is a chemical compound with a complex structure that includes a pyrazole ring and an isoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrazole ring followed by the introduction of the isoquinoline moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced monitoring techniques ensures the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride
  • (1,5-Dimethyl-1H-pyrazol-4-yl)methanaminium

Uniqueness

4-(1,5-dimethyl-1H-pyrazol-4-yl)-1-methylisoquinoline dihydrochloride is unique due to its specific combination of a pyrazole ring and an isoquinoline moiety. This structural arrangement imparts distinct chemical properties and potential applications that are not found in similar compounds. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H17Cl2N3

Molecular Weight

310.2 g/mol

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-1-methylisoquinoline;dihydrochloride

InChI

InChI=1S/C15H15N3.2ClH/c1-10-12-6-4-5-7-13(12)15(8-16-10)14-9-17-18(3)11(14)2;;/h4-9H,1-3H3;2*1H

InChI Key

YDNBXPIISJURAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2=CN=C(C3=CC=CC=C32)C.Cl.Cl

Origin of Product

United States

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